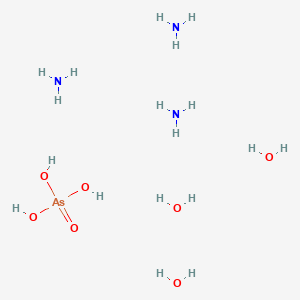
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol” is a chemical compound with the molecular formula C7H8ClFN2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are important in numerous bioactive molecules .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8ClFN2O/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1-2H2 . This indicates the presence of chlorine, fluorine, nitrogen, and oxygen atoms in the molecule.
Scientific Research Applications
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol has been found to have a wide range of potential applications in scientific research. It has been used in the synthesis of a variety of pharmaceutical compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, this compound has been used in the synthesis of a variety of other compounds, such as pesticides, agrochemicals, and dyes.
Mechanism of Action
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is an active organic compound that is able to interact with a variety of biological targets. It is known to interact with enzymes, receptors, and other molecules in the body. Specifically, this compound is known to interact with the cytochrome P450 system, which is responsible for metabolizing a variety of drugs and other chemicals in the body. Additionally, this compound is known to interact with the serotonin receptor, which is responsible for the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of certain drugs and chemicals in the body. Additionally, this compound has been found to interact with the serotonin receptor, which can lead to changes in mood and behavior. Furthermore, this compound has been found to have anti-inflammatory, antifungal, and antiviral properties.
Advantages and Limitations for Lab Experiments
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol has several advantages and limitations when used in lab experiments. One of the advantages of using this compound is that it is relatively easy to synthesize and is available in a variety of forms. Additionally, this compound is relatively inexpensive and is non-toxic to humans. One of the limitations of using this compound is that it is relatively unstable and can degrade over time. Additionally, this compound is not soluble in water, so it must be dissolved in a solvent before use.
Future Directions
There are a variety of potential future directions for the use of 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol in scientific research. One potential direction is the use of this compound in the synthesis of novel pharmaceutical compounds. Additionally, this compound could be used in the development of new agrochemicals, pesticides, and dyes. Furthermore, this compound could be used in the development of new drugs and therapies for a variety of diseases and conditions. Additionally, this compound could be used in the development of new diagnostic tests and biomarkers. Finally, this compound could be used in the development of new materials and devices for use in medical and scientific research.
Synthesis Methods
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol can be synthesized from a variety of starting materials, including 5-chloro-3-fluoropyridine, ethylenediamine, and sodium hydroxide. The reaction is carried out in an aqueous solution, and the resulting product is a colorless liquid. The reaction is typically carried out at a temperature of 80-90 °C for a period of 30-60 minutes. The resulting product is then purified by distillation.
properties
IUPAC Name |
2-[(5-chloro-3-fluoropyridin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFGPFBKFFVDEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)NCCO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682463 |
Source


|
| Record name | 2-[(5-Chloro-3-fluoropyridin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1280786-67-5 |
Source


|
| Record name | Ethanol, 2-[(5-chloro-3-fluoro-2-pyridinyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Chloro-3-fluoropyridin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)



![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)
